1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole
CAS No.: 957494-94-9
Cat. No.: VC21517353
Molecular Formula: C13H16N2O3S
Molecular Weight: 280.34g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957494-94-9 |
|---|---|
| Molecular Formula | C13H16N2O3S |
| Molecular Weight | 280.34g/mol |
| IUPAC Name | 1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole |
| Standard InChI | InChI=1S/C13H16N2O3S/c1-3-9-18-13-6-5-12(10-11(13)2)19(16,17)15-8-4-7-14-15/h4-8,10H,3,9H2,1-2H3 |
| Standard InChI Key | FLRQQPPFJGOOEM-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C |
Introduction
Chemical Structure and Identification
1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole is characterized by its unique molecular structure featuring a pyrazole ring connected to a substituted phenyl group via a sulfonyl bridge. This arrangement contributes to its chemical reactivity and biological properties .
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 957494-94-9 |
| Molecular Formula | C13H16N2O3S |
| Molecular Weight | 280.34 g/mol |
| IUPAC Name | 1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole |
| Synonyms | 1-[(3-methyl-4-propoxyphenyl)sulfonyl]-1H-pyrazole, 1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole |
The compound consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) connected to a 3-methyl-4-propoxyphenyl group through a sulfonyl linkage . This structure is significant as pyrazoles are known for their diverse biological activities and pharmacological properties.
Physical Properties
Based on the available data, the physical properties of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole include:
| Property | Value |
|---|---|
| Boiling Point | 447.4±55.0 °C (Predicted) |
| Density | 1.24±0.1 g/cm³ (Predicted) |
| Acidity Coefficient (pKa) | -4.65±0.19 (Predicted) |
| Appearance | Not specified in sources |
| Topological Polar Surface Area | 69.6 Ų |
| XLogP3-AA | 2.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
These properties influence the compound's behavior in different solvents and its potential interactions with biological systems .
Structural Characteristics
Molecular Arrangement
The 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole molecule features several key structural elements:
-
A pyrazole ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2
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A sulfonyl group (-SO₂-): Connecting the pyrazole ring to the phenyl group
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A 3-methyl-4-propoxyphenyl group: A benzene ring with methyl and propoxy substituents at the 3 and 4 positions, respectively
The structural arrangement provides the compound with specific chemical reactivity patterns and potential binding capabilities to biological targets.
Spectroscopic Characteristics
While specific spectroscopic data for 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole isn't directly provided in the search results, similar pyrazole derivatives are typically characterized using:
-
FTIR (Fourier Transform Infrared Spectroscopy): To identify functional groups like sulfonyl, ether, and aromatic rings
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¹H NMR (Nuclear Magnetic Resonance): To determine the hydrogen environments
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¹³C NMR: To analyze the carbon framework
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Mass Spectrometry: To confirm the molecular weight and fragmentation pattern
Related pyrazole compounds show characteristic IR bands for sulfonyl groups around 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, along with specific NMR signals for aromatic protons and carbons .
Biological Activities and Applications
| Biological Activity | Mechanism/Target |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Analgesic | Pain receptor interaction |
| Anticancer | Various cellular targets |
| Antimicrobial | Inhibition of microbial growth |
| Antidiabetic | Regulation of glucose metabolism |
These activities are attributed to the ability of pyrazole derivatives to modulate enzyme activity or interact with specific receptors .
Research Applications
The compound may also have applications in:
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Medicinal Chemistry: As a potential lead compound for drug development
-
Material Science: Some pyrazole derivatives are utilized in light-emitting diodes, semiconductors, and liquid crystals
-
Organic Synthesis: As an intermediate in the preparation of more complex molecules
Molecular Interactions
Solvent Interactions
Research on similar trisubstituted pyrazole derivatives indicates that compounds like 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole may exhibit specific interaction patterns with solvents:
-
In polar aprotic solvents like Dimethyl Sulfoxide (DMSO): Likely to exhibit dipole-dipole interactions
-
In solvents like Nitromethane (NM): May show different interaction patterns affecting solubility and other properties
These interactions are crucial for understanding the compound's behavior in different media and its potential applications in pharmaceutical formulations.
Biological System Interactions
The unique structure of 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole, with its pyrazole ring, sulfonyl group, and substituted phenyl moiety, suggests potential interactions with biological systems through:
-
Hydrogen bonding: Through the sulfonyl oxygen atoms and nitrogen atoms in the pyrazole ring
-
Hydrophobic interactions: Via the propoxy chain and aromatic regions
These interaction possibilities contribute to the compound's potential pharmacological activities and applications in medicinal chemistry.
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